3-Bromo-4-fluoro-6-methyl-2-nitroaniline
Description
3-Bromo-4-fluoro-6-methyl-2-nitroaniline (CAS: 1609394-10-6) is a halogenated aromatic amine with the molecular formula C₇H₆BrFN₂O₂ and a molecular weight of 204.23 g/mol . Structurally, it features a nitro group (-NO₂) at the 2-position, a bromine atom at the 3-position, a fluorine atom at the 4-position, and a methyl group (-CH₃) at the 6-position of the benzene ring. The SMILES notation is CC1=CC(=C(C(=C1N)N+[O-])Br)F, and its InChIKey is JKQWGMJSCOMKPS-UHFFFAOYSA-N .
Properties
IUPAC Name |
3-bromo-4-fluoro-6-methyl-2-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O2/c1-3-2-4(9)5(8)7(6(3)10)11(12)13/h2H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQWGMJSCOMKPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)[N+](=O)[O-])Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1695495-70-5 | |
| Record name | 3-bromo-4-fluoro-6-methyl-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-Bromo-4-fluoro-6-methyl-2-nitroaniline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Nitration: Introduction of a nitro group to the benzene ring.
Bromination: Addition of a bromine atom to the benzene ring.
Fluorination: Introduction of a fluorine atom.
Methylation: Addition of a methyl group to the benzene ring.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Nitro Group Reactions
The nitro group (-NO₂) in the ortho position to the amino group undergoes typical reactions:
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Reduction : Conversion to an amino group (-NH₂) via catalytic hydrogenation or using reducing agents like Fe/HCl .
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Displacement : Replacement by nucleophiles (e.g., hydroxylamine) under acidic or basic conditions, though steric hindrance from adjacent substituents may reduce reactivity .
Halogen Substitution
Bromine and fluorine substituents participate in:
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Nucleophilic Aromatic Substitution : Possible at activated positions, though hindered by electron-withdrawing nitro and fluoro groups .
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Electrophilic Substitution : Fluorine’s ortho/para-directing effects may influence further functionalization, but the nitro group’s meta-directing nature dominates .
Methyl Group Interactions
The methyl group (–CH₃) at position 6:
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Alkylation : Unlikely due to deactivation by adjacent electron-withdrawing groups.
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Oxidation : Potential conversion to a carboxylic acid under strong oxidizing conditions, though steric hindrance and electronic effects may suppress this .
Comparison of Reaction Conditions
Structural Analogues and Reactivity Trends
Challenges and Opportunities
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Regioselectivity : The combination of nitro, fluoro, bromo, and methyl groups complicates reaction control. For example, nitro groups strongly deactivate the ring, while fluorine and methyl groups have competing activating/deactivating effects .
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Stability : Electron-withdrawing groups (nitro, fluoro) reduce thermal stability, necessitating careful temperature control during synthesis .
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Biological Applications : Nitroanilines are studied for antimicrobial properties; the methyl group may enhance lipophilicity, while halogens could modulate activity.
Research Gaps
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Direct experimental data on 3-Bromo-4-fluoro-6-methyl-2-nitroaniline’s reactivity is limited in public sources.
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Further studies are needed to evaluate:
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Kinetic parameters for nitro group reductions.
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Halogen displacement efficiency under varying conditions.
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Synergistic effects of substituents on biological activity.
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Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
3-Bromo-4-fluoro-6-methyl-2-nitroaniline serves as an important intermediate in the synthesis of more complex organic compounds. Its unique substitution pattern allows for various chemical reactions, making it a versatile building block in organic chemistry. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo electrophilic aromatic substitution and nucleophilic reactions.
Synthesis Pathways
The compound can be synthesized through multi-step procedures starting from readily available precursors. Common methods include:
- Nitration : Introduction of the nitro group via electrophilic aromatic nitration.
- Halogenation : Addition of bromine and fluorine atoms through halogenation reactions.
- Reduction : Conversion of nitro groups to amines or other functional groups depending on the desired end product.
These synthetic routes require careful control of reaction conditions such as temperature, solvent choice, and catalysts to achieve high yields and purity.
Biological Applications
Antimicrobial Activity
Research indicates that derivatives of 3-bromo-4-fluoro-6-methyl-2-nitroaniline exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of Mycobacterium tuberculosis, suggesting potential applications in developing new antitubercular agents . The compound's nitro group is particularly reactive, allowing it to participate in redox reactions that may enhance its biological activity.
Interaction with Biological Molecules
The compound's halogen atoms (bromine and fluorine) can facilitate interactions with proteins through halogen bonding. This characteristic is crucial for understanding its potential therapeutic applications and toxicity profiles. Interaction studies have focused on how 3-bromo-4-fluoro-6-methyl-2-nitroaniline reacts with various biological molecules, which can inform drug design and development strategies.
Case Studies
Several case studies have documented the applications of this compound:
- Synthesis of Antimycobacterial Agents : A study highlighted how derivatives based on this compound were synthesized and tested for their efficacy against M. tuberculosis. The most potent derivatives exhibited minimal inhibitory concentrations (MIC) that indicate their potential as new treatments for tuberculosis .
- Biological Interaction Studies : Research has focused on understanding how the compound interacts with various proteins, providing insights into its mechanism of action and potential therapeutic roles. These studies are critical for drug development processes aiming to enhance efficacy while minimizing toxicity.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-6-methyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
(i) 6-Bromo-4-fluoro-3-methyl-2-nitroaniline
(ii) 4-Bromo-2-fluoro-6-nitroaniline (CAS: 517920-70-6)
- Molecular Formula : C₆H₄BrFN₂O₂.
- Key Difference : Lacks the methyl group and has bromine at the 4-position.
Functional Group Variations
(i) 5-Bromo-4-fluoro-2-nitroaniline (CAS: 886762-75-0)
(ii) 3-Bromo-5-fluoro-N-methyl-2-nitroaniline
- Molecular Formula : C₇H₆BrFN₂O₂.
- Key Difference : Methyl group is attached to the amine (-NHCH₃) rather than the benzene ring.
- Impact : Reduced basicity of the amine group, affecting hydrogen-bonding interactions in crystal packing or biological systems .
Physicochemical Properties
Challenges and Limitations
- Data Gaps : Experimental data on melting points, solubility, and spectroscopic profiles (e.g., NMR, IR) are sparse for most analogues, including the target compound .
- Synthetic Complexity : Introducing multiple halogen and nitro groups increases the risk of side reactions (e.g., dehalogenation or nitro group displacement), as seen in structurally similar compounds like 2-chloro-3-fluoro-6-nitroaniline .
Biological Activity
3-Bromo-4-fluoro-6-methyl-2-nitroaniline is a compound of significant interest in chemical biology due to its unique structural properties and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Synthesis
3-Bromo-4-fluoro-6-methyl-2-nitroaniline features a nitro group, a bromine atom, and a fluorine atom on a benzene ring, along with a methyl group. The synthesis typically involves multi-step reactions, including:
- Nitration : Introduction of the nitro group.
- Bromination : Addition of the bromine atom.
- Fluorination : Introduction of the fluorine atom.
- Methylation : Addition of the methyl group.
These steps can be optimized for yield and purity based on the specific reaction conditions employed.
Biological Activity
The biological activity of 3-Bromo-4-fluoro-6-methyl-2-nitroaniline has been investigated in various contexts, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antifungal properties against several phytopathogenic fungi, making it a candidate for agricultural applications .
- Enzyme Inhibition : The compound's nitro group can be reduced to form reactive intermediates that may interact with biological molecules, influencing enzymatic pathways. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to target proteins .
The mechanism of action involves multiple pathways:
- The nitro group can undergo reduction to generate reactive species that may covalently modify proteins or nucleic acids.
- Halogen atoms can participate in halogen bonding, which significantly affects the compound's interactions with biological targets, enhancing selectivity and potency.
Comparative Analysis
A comparison with similar compounds highlights the unique properties of 3-Bromo-4-fluoro-6-methyl-2-nitroaniline:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromo-3-fluoro-2-methyl-6-nitroaniline | Similar structure but different substitution pattern | Moderate antifungal activity |
| 4-Bromo-1-fluoro-2-nitrobenzene | Lacks methyl group | Limited biological studies |
| 4-Bromo-2-methyl-6-nitroaniline | Lacks fluorine atom | Lower binding affinity |
The distinct substitution pattern of 3-Bromo-4-fluoro-6-methyl-2-nitroaniline contributes to its enhanced chemical reactivity and biological activity compared to its analogs .
Case Studies
- Fungicidal Activity : In vitro studies have shown that 3-Bromo-4-fluoro-6-methyl-2-nitroaniline exhibits significant fungicidal activity against various fungi such as Fusarium oxysporum and Rhizoctonia solani. These findings suggest its potential as an agricultural fungicide .
- Toxicity Assessments : Toxicological evaluations indicate that while the compound shows some level of acute toxicity, it does not exhibit endocrine-disrupting properties, making it a safer alternative in certain applications .
Q & A
Q. What strategies resolve contradictions in reported spectral data for halogenated nitroanilines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
